REACTION_SMILES
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[CH2:1]([CH3:2])[NH:3][CH2:4][CH2:5][CH2:6][S:7](=[O:8])[CH2:9][CH2:10][CH3:11].[CH:25]([OH:26])([CH3:27])[CH3:28].[O:12]1[CH:13]([CH2:15][O:16][c:17]2[cH:18][cH:19][c:20]([C:21]#[N:22])[cH:23][cH:24]2)[CH2:14]1>>[CH2:1]([CH3:2])[N:3]([CH2:4][CH2:5][CH2:6][S:7](=[O:8])[CH2:9][CH2:10][CH3:11])[CH2:14][CH:13]([OH:12])[CH2:15][O:16][c:17]1[cH:18][cH:19][c:20]([C:21]#[N:22])[cH:23][cH:24]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCS(=O)CCCNCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(OCC2CO2)cc1
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Name
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Type
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product
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Smiles
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CCCS(=O)CCCN(CC)CC(O)COc1ccc(C#N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH2:1]([CH3:2])[NH:3][CH2:4][CH2:5][CH2:6][S:7](=[O:8])[CH2:9][CH2:10][CH3:11].[CH:25]([OH:26])([CH3:27])[CH3:28].[O:12]1[CH:13]([CH2:15][O:16][c:17]2[cH:18][cH:19][c:20]([C:21]#[N:22])[cH:23][cH:24]2)[CH2:14]1>>[CH2:1]([CH3:2])[N:3]([CH2:4][CH2:5][CH2:6][S:7](=[O:8])[CH2:9][CH2:10][CH3:11])[CH2:14][CH:13]([OH:12])[CH2:15][O:16][c:17]1[cH:18][cH:19][c:20]([C:21]#[N:22])[cH:23][cH:24]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CCCS(=O)CCCNCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(OCC2CO2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCCS(=O)CCCN(CC)CC(O)COc1ccc(C#N)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |